molecular formula C10H12N2O3 B13765632 3,5-Dimethylphenyl methylnitrosocarbamate CAS No. 58139-34-7

3,5-Dimethylphenyl methylnitrosocarbamate

Cat. No.: B13765632
CAS No.: 58139-34-7
M. Wt: 208.21 g/mol
InChI Key: LNHCDFPBNISRKG-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl methylnitrosocarbamate is a chemical compound with the molecular formula C10H12N2O3 and is registered in the PubChem database under the identifier CID 42645 . As a nitrosocarbamate derivative, this compound is of significant interest in specialized research fields, particularly as a structural analog of phenyl carbamate compounds. Carbamate derivatives are extensively utilized in scientific research for their ability to form highly stable synthons through hydrogen bonding, making them valuable building blocks in crystal engineering and materials science . Furthermore, carbamate compounds sharing the 3,5-dimethylphenyl moiety, such as cellulose tris(3,5-dimethylphenylcarbamate), are well-documented as powerful chiral selectors in the enantioseparation of diverse compounds via high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) . Researchers also investigate various carbamate structures for their biological activity, including enzyme inhibition studies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Prior to handling, researchers must obtain and review the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58139-34-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(3,5-dimethylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C10H12N2O3/c1-7-4-8(2)6-9(5-7)15-10(13)12(3)11-14/h4-6H,1-3H3

InChI Key

LNHCDFPBNISRKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)N(C)N=O)C

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 3,5 Dimethylphenyl Methylnitrosocarbamate

Precursor Synthesis and Functional Group Introduction

The foundational step in synthesizing 3,5-dimethylphenyl methylnitrosocarbamate is the preparation of the core 3,5-dimethylphenyl scaffold, typically in the form of 3,5-dimethylphenol (B42653). This precursor then undergoes functionalization to build the target methylnitrosocarbamate moiety.

The industrial and laboratory-scale synthesis of 3,5-dimethylphenol (also known as 3,5-xylenol) can be achieved through several distinct chemical routes, each with its own set of reactants, conditions, and yields.

One established method begins with the conversion of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one) in the gas phase over a specialized catalyst. epo.org This process utilizes a catalyst composed of one or more catalytically active rare earth metals supported on an alumina-based carrier to facilitate the transformation. epo.org Another approach involves a three-step sequence starting from xylene, which is first subjected to a carbonylation reaction, followed by oxidation and subsequent hydrolysis to yield the target 3,5-dimethylphenol. google.com A patented method details the Friedel-Crafts acylation of xylene with acetyl chloride using an aluminum chloride catalyst to form 3,5-dimethyl acetophenone, which is then converted to the phenol (B47542). google.com

A classical laboratory preparation involves the bromination of 3,5-dimethylcyclohex-2-en-1-one in glacial acetic acid. The resulting intermediate is then treated with a strong base, such as potassium hydroxide, to induce elimination and aromatization, forming 3,5-dimethylphenol. prepchem.com The final product is often purified by steam distillation. prepchem.com Additionally, copper-catalyzed reactions provide another route; for instance, 5-bromo-m-xylene can be hydroxylated using a copper(I) oxide catalyst in a dimethyl sulfoxide (B87167) (DMSO) and water solvent system to produce 3,5-dimethylphenol. chemicalbook.com

Table 1: Comparison of Synthetic Methods for 3,5-Dimethylphenol

Starting Material Key Reagents/Catalysts Reaction Conditions Reported Yield Reference
Isophorone Rare earth metal on alumina Gas phase Commercially attractive epo.org
Xylene 1. Acetyl Chloride, AlCl₃; 2. Peroxide; 3. Hydrolysis 1. 100°C; 2. Oxidation; 3. Hydrolysis 61.2% - 70.6% (overall) google.com
3,5-Dimethylcyclohex-2-en-1-one 1. Bromine, Acetic Acid; 2. KOH 1. Room temp; 2. Heat 5-6 g from 10 g starting material prepchem.com
5-Bromo-m-xylene Cu₂O, KOH, 2-dimethylaminoethanol 100°C in DMSO/H₂O for 24h 99% chemicalbook.com

The conversion of 3,5-dimethylphenol to this compound is typically a two-step process.

First, the methylcarbamate ester is formed. This is commonly achieved by reacting the hydroxyl group of 3,5-dimethylphenol with methyl isocyanate. This reaction, often carried out in a suitable aprotic solvent like pyridine, results in the formation of 3,5-dimethylphenyl methylcarbamate. researchgate.net This type of reaction is widely used in the synthesis of various carbamate (B1207046) derivatives, including the well-known chiral stationary phase precursor, cellulose (B213188) tris(3,5-dimethylphenyl carbamate). researchgate.netresearchgate.net

The second step is the introduction of the nitroso group (N-nitrosation) onto the nitrogen atom of the carbamate. This transformation is typically accomplished by reacting the 3,5-dimethylphenyl methylcarbamate with a nitrosating agent. A common source of the nitrosating species is nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The reaction conditions, such as pH and temperature, are critical for successful nitrosation while minimizing potential side reactions. nih.gov The secondary amine-like nitrogen of the carbamate acts as a nucleophile, attacking the nitrosating agent to form the N-nitroso derivative. nih.gov

Innovative Synthetic Methodologies

The exploration of innovative synthetic routes for chemical compounds is a cornerstone of modern chemistry, aiming to enhance efficiency, sustainability, and the rapid generation of molecular diversity. However, the application of these modern techniques is not universal, and many compounds, including this compound, may not have been the subject of such specific synthetic investigations.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. These approaches often involve the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. A thorough search of the literature did not yield any studies that specifically apply green chemistry principles to the synthesis of this compound. While general green methods for the synthesis of carbamates and nitroso compounds exist, their direct application to this particular molecule has not been reported.

Flow Chemistry and Continuous Reactor Systems

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This methodology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. Despite the broad utility of flow chemistry in the synthesis of fine chemicals and pharmaceuticals, there are no specific reports on the synthesis of this compound using continuous reactor systems. The development of a flow process for this compound would require dedicated research to optimize reaction parameters such as flow rate, temperature, and reagent concentration.

Theoretical and Computational Chemistry of 3,5 Dimethylphenyl Methylnitrosocarbamate

Quantum Chemical Studies of Molecular Structure and Electronic Configuration

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. For 3,5-Dimethylphenyl methylnitrosocarbamate, these methods can predict its three-dimensional structure, electron distribution, and energetic properties with high accuracy, complementing and guiding experimental investigations.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine the optimized ground state geometry of this compound.

These calculations would yield key structural parameters. For instance, the planarity of the carbamate (B1207046) group (-N(NO)C(=O)O-) is a critical factor influencing the molecule's electronic properties. The dihedral angle between the 3,5-dimethylphenyl ring and the carbamate plane would be a significant determinant of conformational preference. nih.gov DFT also allows for the calculation of electronic properties such as the distribution of atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value
C=O Bond Length ~1.21 Å
C-O (Ester) Bond Length ~1.35 Å
N-N Bond Length ~1.38 Å
N=O Bond Length ~1.22 Å

Note: These are theoretically anticipated values based on typical DFT calculations for similar molecules.

For more precise energetic information, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. superfri.org While computationally more demanding than DFT, these methods provide benchmark-quality data for properties like the heat of formation and bond dissociation energies. For this compound, these calculations would be particularly valuable for accurately determining the energy required to cleave the N-N bond, a critical step in its potential decomposition pathways.

Table 2: Comparison of Predicted Energetic Properties from Different Computational Methods

Property DFT (B3LYP/6-311G(d,p)) MP2/aug-cc-pVTZ
Total Electronic Energy (Typical Value Range) (More Negative Value)
N-N Bond Dissociation Energy ~20-30 kcal/mol ~25-35 kcal/mol

Note: The values presented are illustrative and represent expected trends in accuracy between the methods.

The presence of several rotatable single bonds in this compound suggests the existence of multiple conformers. Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule by rotating these bonds to identify stable, low-energy structures. The key dihedral angles to consider would be around the C(aryl)-O bond, the O-C(carbonyl) bond, and the N-N bond.

A relaxed scan of the PES, followed by geometry optimization of the identified minima, would reveal the relative energies of different conformers. The results would likely show that steric hindrance between the methyl groups on the phenyl ring and the nitrosocarbamate moiety plays a significant role in determining the most stable conformation. researchgate.netnih.gov The global minimum on the energy landscape would correspond to the most populated conformer at thermal equilibrium.

Degradation and Transformation Pathways of 3,5 Dimethylphenyl Methylnitrosocarbamate in Environmental Matrices

Hydrolytic Stability and Kinetics

Detailed studies on the rate of hydrolysis of 3,5-Dimethylphenyl methylnitrosocarbamate under varying environmental conditions are not documented in accessible scientific literature.

pH-Dependent Hydrolysis Studies

There is no available data quantifying the hydrolysis rates of this compound at different pH levels. For related carbamate (B1207046) compounds, hydrolysis is a key degradation pathway, often accelerated in alkaline conditions. However, without specific experimental results, the stability of this compound in acidic, neutral, and alkaline waters remains uncharacterized.

Temperature Effects on Degradation Rates

The influence of temperature on the hydrolytic degradation of this compound has not been reported. Temperature is a critical factor affecting the kinetics of chemical reactions, and the lack of data precludes the ability to model the compound's persistence in aquatic systems with varying thermal conditions.

Photolytic Degradation Mechanisms

Information regarding the degradation of this compound upon exposure to sunlight is not available. Photolysis can be a significant environmental degradation route for many organic compounds.

Wavelength-Dependent Photolysis Studies

There are no studies determining the specific wavelengths of light that are most effective in breaking down this compound. Consequently, its susceptibility to photodegradation under natural sunlight cannot be assessed.

Identification of Photoproducts

As no photolysis studies have been published, the transformation products that may form from the photodegradation of this compound are unknown. Identifying these photoproducts is crucial for a complete environmental risk assessment, as they may have their own toxicological profiles.

Biogeochemical Transformation Processes (Excluding Specific Biological Organism Responses)

There is a lack of information on the transformation of this compound through biogeochemical processes that are not directly mediated by specific organisms. This includes abiotic reactions with minerals and other naturally occurring chemical species in soil and sediment. The absence of this information limits the understanding of its behavior and fate in terrestrial and benthic environments.

Enzymatic Cleavage Pathways (In Vitro Studies)

N-nitrosamines are known to undergo metabolic activation through enzymatic processes, primarily catalyzed by cytochrome P450 enzymes in the liver. nih.gov This activation often involves α-hydroxylation, leading to unstable intermediates that can decompose to form reactive species. nih.gov For this compound, an analogous pathway could involve enzymatic attack at the methyl group attached to the nitrogen, leading to its hydroxylation and subsequent decomposition.

Furthermore, the carbamate ester linkage is susceptible to enzymatic hydrolysis by carboxylesterases, which are ubiquitous in various organisms. This hydrolytic cleavage would be a significant detoxification pathway, breaking the molecule into 3,5-dimethylphenol (B42653), methylamine, and carbon dioxide. The enzymatic hydrolysis of carbamates is a well-documented degradation mechanism for many carbamate pesticides. frontiersin.org

A proposed enzymatic degradation pathway for this compound is presented below, illustrating the potential primary metabolites.

Proposed Enzymatic Degradation of this compound

StepReactionEnzyme System (Hypothesized)Resulting Products
1DenitrosationCytochrome P450 / Reductases3,5-Dimethylphenyl methylcarbamate, Nitrite (B80452)/Nitrate
2HydrolysisCarboxylesterases3,5-Dimethylphenol, Methylnitrosamine
3Complete HydrolysisMultiple enzymatic steps3,5-Dimethylphenol, Methylamine, Carbon Dioxide, Nitrite/Nitrate

It is important to note that the actual metabolic fate can be influenced by the specific enzymatic machinery of the organism and the environmental conditions.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are valuable tools for predicting the transport, distribution, and persistence of chemicals in the environment. researchgate.net To model the fate of this compound, a range of physicochemical and degradation parameters would be required. epa.gov

Key parameters for environmental fate modeling include:

Soil-water partition coefficient (Koc): This parameter describes the tendency of the compound to adsorb to soil organic carbon, influencing its mobility in soil and potential for leaching into groundwater.

Henry's Law Constant: This value indicates the partitioning of the compound between water and air, which is important for assessing its potential for volatilization.

Degradation rates (half-lives): The rates of aerobic and anaerobic biodegradation in soil and water, as well as the rates of hydrolysis and photolysis, are crucial for predicting the persistence of the compound.

While specific experimental data for this compound are not available, its persistence can be estimated by comparing it to related carbamate pesticides. The environmental half-life of carbamates can vary widely depending on the specific compound and environmental conditions. For example, the half-life of some carbamates in soil can range from a few days to several months.

Reported Half-Lives of Selected Carbamate Pesticides in Soil

CompoundHalf-life (days)
Carbaryl7-14
Aldicarb15
Carbofuran30-60
Propoxur>100

Given its structure, this compound is expected to have a moderate persistence in the environment. The presence of the N-nitroso group may render it more susceptible to photolytic and certain enzymatic degradation pathways compared to its non-nitrosated carbamate analogue. However, without specific experimental data, any assessment of its persistence remains speculative. Comprehensive environmental fate studies would be necessary to accurately determine its behavior and potential for long-range transport and bioaccumulation.

Analytical Methodologies for the Detection and Quantification of 3,5 Dimethylphenyl Methylnitrosocarbamate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of 3,5-Dimethylphenyl methylnitrosocarbamate from complex mixtures. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like many carbamates and N-nitroso compounds. s4science.at The development of a robust HPLC method for this compound would typically involve a reversed-phase approach, given the compound's aromatic nature.

A common starting point for method development would be a C18 stationary phase, which provides good retention for nonpolar to moderately polar compounds. epa.gov The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities and to achieve good peak shapes. researchgate.net

Detection is a critical aspect of HPLC method development. Given the presence of the aromatic ring, UV detection at a wavelength around 230-254 nm would be a suitable and widely available option. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector can be used after post-column derivatization. This technique involves hydrolyzing the carbamate (B1207046) to methylamine, which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent derivative. s4science.at

The following table summarizes a typical set of starting conditions for the HPLC analysis of a compound similar in structure to this compound.

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm or Fluorescence (Ex: 330 nm, Em: 465 nm) with post-column derivatization

This table presents a hypothetical HPLC method based on common practices for related compounds.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. epa.gov While many N-methylcarbamates are thermally labile and prone to degradation in the hot GC injection port, some N-nitroso compounds can be analyzed directly by GC. epa.gov For this compound, its volatility would need to be assessed to determine the feasibility of direct GC analysis.

If the compound is not sufficiently volatile or is thermally unstable, derivatization is a common strategy to improve its chromatographic behavior. youtube.com Derivatization aims to convert the polar functional groups into less polar and more volatile derivatives. For carbamates, this can involve hydrolysis followed by derivatization of the resulting amine. For nitrosamines, derivatization can also be employed to enhance sensitivity and selectivity. researchgate.net For instance, denitrosation followed by reaction with a suitable agent can produce a stable and readily detectable derivative. researchgate.net

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. A common choice is a 5% phenyl-methylpolysiloxane phase. The carrier gas is usually helium or nitrogen. Detection can be achieved using a flame ionization detector (FID) for general-purpose analysis or a more selective detector like a nitrogen-phosphorus detector (NPD) or a thermal energy analyzer (TEA) for enhanced selectivity for nitrogen-containing compounds. epa.govresearchgate.net

If this compound exists as enantiomers, for example, due to restricted rotation around the N-N bond, their separation may be necessary. Chiral HPLC is the most common technique for the separation of enantiomers. mdpi.comrsc.org This is typically achieved using a chiral stationary phase (CSP).

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of a wide range of chiral compounds. mdpi.comresearchgate.net Specifically, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a highly successful CSP for the resolution of various racemates. rsc.orgresearchgate.netnih.gov The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which lead to differential retention of the enantiomers. rsc.org

The mobile phase for chiral separations is often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol. mdpi.com The composition of the mobile phase can be optimized to achieve the desired resolution and analysis time.

The table below outlines typical conditions for a chiral HPLC separation.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

This table provides an example of typical chiral HPLC conditions.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it offers high selectivity and sensitivity, making it ideal for both structural elucidation and trace analysis.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile compounds. researchgate.net It is commonly coupled with HPLC (LC-MS). For this compound, ESI-MS would likely produce a protonated molecule [M+H]+ in positive ion mode.

Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity. In MS/MS, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the compound's structure. For nitrosamines, a common fragmentation pathway involves the loss of the NO radical (30 Da). nih.gov The carbamate moiety could also lead to characteristic fragmentation patterns. The study of these fragmentation patterns is essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis, which offer high sensitivity and specificity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. edqm.eu If this compound is amenable to GC analysis (either directly or after derivatization), GC-MS can provide both separation and identification.

In GC-MS, the separated compounds are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule, resulting in a characteristic mass spectrum that can be used as a "fingerprint" for identification by comparison with a spectral library. For nitrosamines, EI-MS can be challenging due to the lability of the N-N bond, which can lead to weak or absent molecular ions. thermofisher.com

To overcome this, "softer" ionization techniques like chemical ionization (CI) can be used to generate a more abundant protonated molecule. thermofisher.com Furthermore, tandem mass spectrometry (GC-MS/MS) can significantly enhance sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions, which is particularly useful for trace analysis in complex matrices. restek.comshimadzu.com

The following table presents typical parameters for a GC-MS analysis of nitrosamines.

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (1 min hold), then ramp at 10 °C/min to 280 °C (5 min hold)
Injection Mode Splitless
Ionization Mode Electron Ionization (EI) at 70 eV or Chemical Ionization (CI)
Mass Analyzer Quadrupole or Triple Quadrupole for MS/MS
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) (for quantification)

This table illustrates a general GC-MS method that could be adapted for the analysis of volatile derivatives or the target compound if it is sufficiently volatile.

Fragmentation Pattern Analysis for Characterization

The primary fragmentation pathways for this compound under electron ionization (EI) would likely involve the following key cleavages:

Loss of the nitroso group (•NO): A common fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical. This would result in a significant fragment ion corresponding to the [M-30]⁺ peak.

Cleavage of the carbamate ester bond: The ester linkage in the carbamate group is susceptible to fragmentation. This can occur on either side of the carbonyl group. Cleavage of the O-C(O) bond would lead to the formation of a 3,5-dimethylphenoxide radical and a methylnitrosocarbamoyl cation. Conversely, cleavage of the (O)C-N bond can also occur.

Loss of the methylnitrosocarbamate moiety: A significant fragmentation could involve the loss of the entire methylnitrosocarbamate group, resulting in a fragment ion corresponding to the 3,5-dimethylphenyl cation.

Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, could potentially occur, although this is more common in molecules with longer alkyl chains.

The analysis of these fragmentation patterns, including the relative abundance of each fragment ion, allows for the unambiguous identification of this compound and its differentiation from isomeric and isobaric compounds.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

Fragment Ionm/z (mass-to-charge ratio)Proposed Structure/Loss
[M]⁺194Molecular Ion
[M-NO]⁺164Loss of nitric oxide radical
[C₈H₉O]⁺1213,5-dimethylphenyl cation
[CH₃N(NO)CO]⁺87Methylnitrosocarbamoyl cation

Spectrophotometric and Electrochemical Detection Methods

Beyond mass spectrometry, spectrophotometric and electrochemical techniques offer alternative and often more accessible methods for the detection and quantification of this compound.

UV-Vis Spectrophotometry for Quantification (Excluding Basic Identification)

UV-Vis spectrophotometry can be a viable method for the quantification of this compound, provided that the compound exhibits sufficient absorbance in the ultraviolet-visible region of the electromagnetic spectrum. Aromatic compounds, such as the 3,5-dimethylphenyl moiety in this molecule, typically display characteristic absorption bands.

For quantification, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.

It is important to note that this method may be susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength. Therefore, prior sample cleanup and separation techniques, such as high-performance liquid chromatography (HPLC), are often necessary to ensure the accuracy of the quantification. The use of a diode array detector (DAD) in conjunction with HPLC can provide spectral information to confirm the identity of the analyte peak.

Electrochemical Sensing Techniques

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of this compound. The nitroso group in the molecule is electrochemically active and can be reduced at an electrode surface. This electrochemical reduction can be monitored using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV).

The principle behind electrochemical detection involves applying a potential to a working electrode and measuring the resulting current. The reduction of the nitroso group will produce a current signal at a specific potential, which is characteristic of the analyte. The magnitude of this current is proportional to the concentration of this compound in the sample.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material. Modified electrodes, such as those incorporating nanomaterials (e.g., carbon nanotubes, graphene) or specific catalysts, can enhance the sensitivity and selectivity of the detection. While specific methods for this compound are not detailed in the available literature, the successful application of electrochemical sensors for other nitroaromatic compounds suggests the feasibility of this approach.

Sample Preparation Techniques for Complex Matrices (Excluding Biological Fluids)

The analysis of this compound in complex environmental matrices, such as soil and water, necessitates effective sample preparation to remove interfering substances and concentrate the analyte to a detectable level.

For Water Samples:

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18-bonded silica would be a suitable choice. The general procedure involves:

Conditioning the SPE cartridge: The cartridge is washed with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading the sample: The water sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any weakly bound interfering compounds.

Elution: The analyte is desorbed from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).

The resulting eluate is then concentrated and analyzed by the chosen analytical technique.

For Soil and Sediment Samples:

The extraction of this compound from solid matrices like soil and sediment typically involves a solvent extraction step. Common techniques include:

Soxhlet extraction: A classic and exhaustive extraction method using a suitable organic solvent.

Ultrasonic extraction (sonication): A faster method that uses high-frequency sound waves to enhance the extraction efficiency.

Pressurized liquid extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extraction with reduced solvent consumption.

The choice of extraction solvent is critical and will depend on the polarity of the analyte and the nature of the matrix. A mixture of polar and non-polar solvents, such as acetone (B3395972) and hexane, is often effective.

Following the initial extraction, the extract may require a cleanup step to remove co-extracted interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC). The final extract is then concentrated before instrumental analysis.

Table 2: Overview of Sample Preparation Techniques

TechniqueMatrixPrincipleAdvantages
Solid-Phase Extraction (SPE)WaterAnalyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.High preconcentration factors, low solvent consumption, can be automated.
Ultrasonic ExtractionSoil, SedimentHigh-frequency sound waves disrupt the sample matrix, enhancing solvent penetration and extraction.Faster than traditional methods, relatively simple setup.
Pressurized Liquid Extraction (PLE)Soil, SedimentUses elevated temperature and pressure to increase extraction efficiency and speed.Rapid, low solvent consumption, automated.

Mechanistic Investigations of 3,5 Dimethylphenyl Methylnitrosocarbamate Reactivity

Reactivity with Nucleophilic Species (Excluding Specific Biological Macromolecules or Pathways leading to toxicity)

N-nitrosocarbamates are known to be susceptible to attack by nucleophiles. usp.org The presence of the electron-withdrawing nitroso and carbonyl groups on the nitrogen atom makes the carbamate (B1207046) moiety electrophilic and thus a target for nucleophilic species.

The rate of nucleophilic substitution reactions of aryl compounds is highly dependent on the nature of the substituents on the aromatic ring. libretexts.orglibretexts.org Electron-withdrawing groups typically enhance the rate of nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org Conversely, electron-donating groups, such as the two methyl groups in 3,5-Dimethylphenyl methylnitrosocarbamate, would be expected to decrease the rate of direct nucleophilic attack on the aromatic ring compared to an unsubstituted phenyl ring.

A kinetic study on the nucleophilic substitution of O-aryl thionobenzoates with various nucleophiles demonstrated that the reaction mechanism can be stepwise, with the rate-determining step depending on the leaving group's basicity. nih.gov While not a direct analogue, this study highlights the complexity of nucleophilic substitution reactions involving aryl esters and the importance of the leaving group in determining the reaction kinetics.

Table 1: Illustrative Kinetic Data for Related Aryl Carbamate Hydrolysis

CompoundpHRate Constant (k, s⁻¹)Mechanism
4-bromo-3,5-dimethylphenyl N-methylcarbamateAlkalineData not specifiedE1cB
2,3,5-trimethylphenyl-N-methylcarbamate (Landrin)11.8 - 13.6Data not specifiedE1cB

This table provides illustrative information on related compounds to highlight the type of kinetic studies conducted in this area. Specific rate constants for the listed compounds were not detailed in the source material.

The reaction of reactive electrophiles, which can be generated from N-nitroso compounds, with nucleophiles can lead to the formation of stable adducts. wikipedia.org While specific adducts of this compound with non-biological nucleophiles are not documented in the available literature, studies on related compounds provide insight into the potential adducts that could be formed.

For example, the metabolic activation of the structurally related compound 3,5-dimethylaniline (B87155) can lead to the formation of DNA adducts. wikipedia.org Although this falls under the category of biological macromolecules, the nature of the adducts provides clues to the reactive intermediates and the sites of nucleophilic attack. The identified adducts from N-acetoxy-3,5-dimethylaniline, a reactive derivative of 3,5-dimethylaniline, include attachments to the C8 and N⁶ positions of deoxyadenosine (B7792050) and the C8 position of deoxyguanosine. wikipedia.org This suggests that the nitrogen of the arylamine can act as a nucleophile in certain contexts, but more relevant to the nitrosocarbamate, the generation of a reactive species that attacks nucleophilic sites on other molecules is a key reactivity pathway.

N-nitrosamides and related compounds are known to generate electrophilic species that can alkylate nucleophiles. wikipedia.org The decomposition of these compounds can lead to the formation of diazonium or carbenium ions, which are potent electrophiles that readily react with available nucleophiles. wikipedia.org

Electrophilic Reactivity Profiles

The electrophilic character of this compound is a key determinant of its reactivity. The N-nitroso group significantly influences the electronic properties of the molecule, rendering certain atoms susceptible to nucleophilic attack.

The N-nitrosocarbamate functional group contains several potential electrophilic sites. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The nitrogen atom of the nitroso group can also exhibit electrophilic character. N-nitroso compounds are known to act as sources of electrophilic carbocations, which are highly reactive intermediates. usp.org

The genotoxic effects of many N-nitroso compounds are attributed to the formation of these reactive electrophilic species. wikipedia.org For instance, N-nitrosoureas, which are structurally related to N-nitrosocarbamates, can decompose to form diazonium or carbenium ions that subsequently alkylate nucleophilic sites. wikipedia.org It is plausible that this compound could undergo similar transformations to generate a methyldiazonium ion or a methyl cation, both of which are potent electrophiles.

While a specific computational mapping of the electrostatic potential for this compound was not found in the searched literature, computational studies on related N-nitrosocarbamates and N-nitrosamides have been performed. core.ac.uk Density Functional Theory (DFT) calculations on N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates have been used to accurately reproduce their structural features. core.ac.uk Such calculations can also be used to map the electrostatic potential surface of a molecule, which visually represents the regions of positive and negative charge.

For a molecule like this compound, it is expected that the electrostatic potential map would show a region of high positive potential (electron deficiency) around the carbonyl carbon and the methyl group attached to the nitrosated nitrogen, making them susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and nitroso groups would, in contrast, be regions of high negative potential (electron richness).

Table 2: Predicted Electrophilic Sites in this compound

Atom/GroupPredicted Electrophilic CharacterRationale
Carbonyl CarbonHighPolarization of the C=O bond
Methyl Group (on N)Moderate to HighPotential to be transferred as a methyl cation or part of a methyldiazonium ion upon decomposition
Aromatic Ring CarbonsLowElectron-donating methyl groups decrease electrophilicity

Thermal Decomposition Pathways

The thermal stability of carbamates and N-nitroso compounds can vary significantly depending on their structure. researchgate.netresearchgate.net The decomposition of these molecules can proceed through several pathways, leading to the formation of various reactive and stable products.

The thermal decomposition of N-nitrosoamides has been shown to be dependent on factors such as temperature, solvent, and the nature of the substituents. researchgate.net For N-nitrosocarbamates, thermal decomposition can lead to the generation of a diazonium ion and subsequent elimination of nitrogen gas to form a carbenium ion. wikipedia.org

A study on the thermal decomposition of ethyl N-methyl-N-phenylcarbamate, a non-nitrosated analogue, showed that it decomposes in the gas phase to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net This reaction was found to be a unimolecular, first-order process. researchgate.net Another study on ethyl N-methylcarbamate revealed competing decomposition pathways, one forming methylamine, carbon dioxide, and ethylene, and the other producing methyl isocyanate and ethanol. researchgate.net

For N-nitroso-N-methylurethane, a related nitrosocarbamate, decomposition can be spontaneous, especially upon heating. nih.gov In alkaline aqueous solutions, it decomposes to diazomethane. nih.gov It is plausible that this compound could undergo thermal decomposition through pathways involving the formation of 3,5-dimethylphenol (B42653), methylamine, and carbon dioxide, or alternatively, through the generation of methyl isocyanate and 3,5-dimethylphenol. The presence of the nitroso group, however, introduces the possibility of pathways involving the release of nitric oxide or the formation of diazonium species.

Identification of Pyrolytic Products

The thermal degradation of this compound is anticipated to proceed through complex reaction pathways, yielding a variety of products. Drawing parallels with the pyrolysis of analogous carbamates and N-nitroso compounds, the primary decomposition products are likely to include 3,5-dimethylaniline, carbon dioxide, and methyl radical derivatives.

One potential pathway, similar to that observed in the decomposition of ethyl N-methyl-N-phenylcarbamate, involves the homolytic cleavage of the N-N bond, followed by subsequent fragmentation. This would lead to the formation of a 3,5-dimethylphenyl methylcarbamoyl radical and a nitroso radical. The carbamoyl (B1232498) radical could then decompose further to yield 3,5-dimethylaniline and carbon dioxide.

An alternative pathway could involve the intramolecular rearrangement and elimination, a common mechanism for N-nitroso compounds, potentially leading to the formation of a diazonium intermediate. This highly reactive species would then likely decompose to form various aromatic products.

Based on these general decomposition mechanisms observed for related compounds, the expected pyrolytic products for this compound are summarized in the table below.

Potential Pyrolytic Product Chemical Formula Molar Mass ( g/mol ) Anticipated Formation Pathway
3,5-DimethylanilineC₈H₁₁N121.18Decarboxylation of the carbamate moiety
Carbon DioxideCO₂44.01Fragmentation of the carbamate group
Methyl Radical DerivativesCH₃•15.03Cleavage of the N-methyl group
3,5-DimethylphenolC₈H₁₀O122.16Secondary reactions of intermediates
Nitrogen MonoxideNO30.01Cleavage of the N-nitroso group

Table 1. Postulated Pyrolytic Products of this compound.

Kinetic Analysis of Thermal Stability

A kinetic analysis of the thermal stability of this compound would provide critical insights into its decomposition rate and mechanism under elevated temperatures. While specific experimental kinetic data for this compound is not available, the thermal decomposition of structurally related carbamates, such as ethyl N-methyl-N-phenylcarbamate, has been shown to follow first-order kinetics. This suggests that the rate of decomposition is directly proportional to the concentration of the parent compound.

The decomposition of ethyl N-methyl-N-phenylcarbamate occurs in the gas phase over a temperature range of 329-380°C. The reaction is described as unimolecular and is not influenced by the presence of radical inhibitors or changes in the surface-to-volume ratio of the reaction vessel. This indicates a mechanism that likely proceeds through a cyclic transition state.

Given these precedents, it is reasonable to hypothesize that the thermal decomposition of this compound would also exhibit first-order kinetics. The rate of decomposition would be influenced by factors such as temperature and the presence of substituents on the phenyl ring. The dimethyl substitution at the 3 and 5 positions may have a modest electronic effect on the stability of the molecule and the reaction intermediates, potentially influencing the activation energy of the decomposition process.

A hypothetical kinetic analysis would involve monitoring the disappearance of the parent compound over time at various temperatures. From this data, the rate constant (k) at each temperature can be determined. An Arrhenius plot, graphing the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), would then allow for the calculation of the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation:

k = A e-Ea/RT

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

The following table presents a hypothetical set of kinetic data for the thermal decomposition of this compound, assuming a first-order process.

Temperature (K) Rate Constant (k) (s⁻¹) Half-life (t₁/₂) (s)
5501.2 x 10⁻⁴5776
5754.5 x 10⁻⁴1540
6001.5 x 10⁻³462
6254.8 x 10⁻³144

Table 2. Hypothetical Kinetic Data for the Thermal Decomposition of this compound.

Derivatives and Analogues of 3,5 Dimethylphenyl Methylnitrosocarbamate: Synthesis and Comparative Studies

Synthesis of Structural Analogues with Modified Phenyl Rings

The synthesis of structural analogues of 3,5-dimethylphenyl methylnitrosocarbamate with modified phenyl rings allows for a systematic investigation of electronic and steric effects on the compound's properties. The general synthetic approach involves the reaction of a substituted phenol (B47542) with methyl isocyanate to form the corresponding carbamate (B1207046), followed by nitrosation.

A one-pot, three-step synthesis method can be adapted for creating these analogues. researchgate.net This process typically begins with the reaction of a substituted phenol with an activating agent in the presence of a base, followed by the introduction of methyl isocyanate and subsequent nitrosation. The nature and position of substituents on the phenyl ring can be varied to include electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., chloro, nitro).

Table 1: Examples of Synthesized Structural Analogues with Modified Phenyl Rings

Analogue NamePhenyl Ring Substituent(s)General Synthetic Strategy
4-Methoxy-3,5-dimethylphenyl methylnitrosocarbamate4-OCH₃Reaction of 4-methoxy-3,5-dimethylphenol (B1300167) with methyl isocyanate, followed by nitrosation.
4-Chloro-3,5-dimethylphenyl methylnitrosocarbamate4-ClReaction of 4-chloro-3,5-dimethylphenol (B1207549) with methyl isocyanate, followed by nitrosation.
2,6-Dimethylphenyl methylnitrosocarbamateIsomeric variationReaction of 2,6-dimethylphenol (B121312) with methyl isocyanate, followed by nitrosation.

This table is generated based on general synthetic principles for carbamate derivatives and does not represent specific experimental data from a single source.

The introduction of different functional groups onto the phenyl ring can significantly influence the electronic environment of the carbamate and nitrosocarbamate functionalities, thereby affecting their reactivity and stability.

Introduction of Alternative N-Alkyl Groups within the Nitrosocarbamate Moiety

Modifying the N-alkyl group of the nitrosocarbamate offers another avenue to alter the compound's characteristics. The synthesis of these analogues involves reacting 3,5-dimethylphenyl chloroformate with a desired primary amine, followed by nitrosation of the resulting secondary amine. This approach allows for the introduction of a wide variety of alkyl groups, from simple linear chains to more complex branched or functionalized moieties.

The chemistry of N-alkyl-N-nitrosoamides provides a basis for understanding the behavior of these compounds. acs.org The nature of the N-alkyl group can influence the stability of the nitrosocarbamate and the carbocation intermediate formed upon its decomposition. usp.org

Table 2: Examples of Analogues with Alternative N-Alkyl Groups

Analogue NameN-Alkyl GroupSynthetic Precursor (Amine)
3,5-Dimethylphenyl ethylnitrosocarbamateEthyl (-CH₂CH₃)Ethylamine
3,5-Dimethylphenyl propylnitrosocarbamatePropyl (-CH₂CH₂CH₃)Propylamine
3,5-Dimethylphenyl benzylnitrosocarbamateBenzyl (-CH₂Ph)Benzylamine

This table is generated based on established synthetic routes for N-alkylated carbamates and nitrosocarbamates.

These structural modifications can impact the steric hindrance around the nitrosocarbamate group and the electronic properties of the nitrogen atom, which in turn affects the compound's reactivity.

Exploration of Novel Carbamic Acid Derivatives as Precursors

Research into novel carbamic acid derivatives as precursors for nitrosocarbamates is an active area. researchgate.netresearchgate.net The goal is to develop more efficient and selective synthetic routes. Carbamates themselves are derivatives of carbamic acid. nih.gov The synthesis of these precursors often involves the reaction of amines with reagents like diethylcarbonate in the presence of a base. researchgate.net

Advanced Methodological Considerations in 3,5 Dimethylphenyl Methylnitrosocarbamate Research

High-Throughput Experimentation in Synthesis and Degradation Studies

High-throughput experimentation (HTE) has become an indispensable tool in chemical research, enabling the rapid screening of reaction conditions and the discovery of novel catalysts and degradation pathways. researchgate.net In the context of 3,5-Dimethylphenyl methylnitrosocarbamate, HTE can be applied to both its synthesis and degradation studies to significantly accelerate the pace of research.

Synthesis:

The synthesis of carbamates and related N-nitrosamines can be systematically optimized using HTE. schenautomacao.com.brnih.govrsc.orgrsc.orgorganic-chemistry.org For this compound, a high-throughput approach would involve the use of automated liquid handling systems and parallel reactors to screen a wide array of synthetic parameters. This could include variations in solvents, bases, temperatures, and catalysts. For instance, the reaction of a suitable amine precursor with a methylating and nitrosating agent could be performed in a 96-well plate format, allowing for the simultaneous evaluation of numerous reaction conditions. rsc.org The yield and purity of this compound in each well could then be rapidly assessed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Illustrative High-Throughput Synthesis Screening Parameters for this compound

ParameterVariation 1Variation 2Variation 3Variation 4
Solvent DichloromethaneAcetonitrile (B52724)TetrahydrofuranToluene
Base PyridineTriethylamineDiisopropylethylaminePotassium Carbonate
Temperature (°C) 025 (Room Temp)5080
Catalyst NoneDMAPPhase Transfer CatalystLewis Acid

Degradation Studies:

Understanding the degradation of this compound is crucial for assessing its environmental fate and persistence. High-throughput screening methods can be employed to rapidly identify conditions or microorganisms capable of its degradation. mdpi.comnih.govnih.gov This can be achieved by incubating the compound in various environmental matrices (e.g., soil slurries, water samples with different microbial consortia) in a multi-well plate format. The disappearance of the parent compound and the appearance of degradation products can be monitored over time using analytical techniques amenable to high-throughput analysis, such as UV-Vis spectroscopy or LC-MS. acs.orgresearchgate.net This approach allows for the efficient screening of a large number of biotic and abiotic degradation conditions.

Illustrative High-Throughput Degradation Screening Conditions

ConditionMatrixIncubation Time (days)Analysis Method
Biotic Degradation Soil Slurry A7, 14, 28LC-MS
Soil Slurry B7, 14, 28LC-MS
Activated Sludge7, 14, 28HPLC-UV
Abiotic Degradation pH 4 Buffer1, 3, 7HPLC-UV
pH 7 Buffer1, 3, 7HPLC-UV
pH 9 Buffer1, 3, 7HPLC-UV
Photolysis (UV light)1, 3, 7GC-MS

Chemometric Approaches for Data Analysis and Prediction

The large datasets generated from high-throughput experiments and other comprehensive studies on this compound necessitate the use of chemometric methods for data analysis and the development of predictive models. mdpi.com Chemometrics employs statistical and mathematical techniques to extract meaningful information from chemical data.

One of the most powerful chemometric tools is Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. nih.govnih.govspringernature.complos.org For this compound, QSAR models could be developed to predict its biological activity (e.g., toxicity) based on its molecular descriptors. Similarly, QSPR models could predict its physicochemical properties and degradation kinetics. lsu.edunih.govresearchgate.netmdpi.com These models are built by correlating the compound's structural features with its observed activity or property.

The development of a robust QSAR/QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known activities or properties, including this compound and structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Key Molecular Descriptors for QSAR/QSPR Modeling of Carbamates

Descriptor TypeExample DescriptorsRelevance
Electronic HOMO/LUMO energies, Dipole momentReactivity, intermolecular interactions
Steric Molecular volume, Surface areaBinding affinity, accessibility for degradation
Topological Connectivity indices, Shape indicesMolecular size and branching
Thermodynamic LogP, Molar refractivityLipophilicity, bioavailability

Integration of Experimental and Theoretical Methodologies for Comprehensive Understanding

A truly comprehensive understanding of the chemical behavior of this compound can be achieved through the integration of experimental and theoretical methodologies. acs.orgnih.govnih.govacs.orgresearchgate.net This synergistic approach allows for the validation of computational models with experimental data and the use of theoretical calculations to interpret and guide experimental work.

Reaction Mechanism Elucidation:

Computational chemistry, particularly density functional theory (DFT), can be used to investigate the reaction mechanisms of the synthesis and degradation of this compound at the molecular level. researchgate.netacs.orgnih.gov Theoretical calculations can provide insights into transition state geometries, activation energies, and reaction pathways. These computational predictions can then be compared with experimental kinetic data to validate the proposed mechanisms. For instance, the stability of the nitrosocarbamate functional group under various conditions can be computationally modeled and correlated with experimentally observed degradation rates. nih.gov

Spectroscopic Analysis:

The integration of experimental and computational methods is also valuable in the analysis of spectroscopic data. Theoretical calculations can predict spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima. Comparing these calculated spectra with experimentally obtained spectra can aid in the structural confirmation of this compound and its degradation products.

Integrated Approach to Studying this compound Degradation

StepExperimental MethodTheoretical MethodIntegrated Outcome
1. Identify Degradation Products LC-MS/MS analysis of reaction mixture-Tentative identification of degradation products based on mass spectra.
2. Propose Degradation Pathways -DFT calculations to model potential reaction pathways and their energetics.Propose the most likely degradation pathways based on calculated activation barriers.
3. Confirm Product Structures Isolation and NMR/IR spectroscopy of major degradation productsCalculation of NMR and IR spectra for proposed product structures.Unambiguous structural confirmation of degradation products.
4. Determine Reaction Kinetics Kinetic studies by monitoring reactant and product concentrations over time.Transition state theory calculations to determine theoretical rate constants.A validated kinetic model that is consistent with both experimental and theoretical data.

By combining these advanced methodologies, researchers can gain a deeper and more nuanced understanding of the chemical properties, synthesis, and degradation of this compound. This integrated approach is essential for advancing knowledge in the field of organic chemistry and for the responsible management of chemical compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.